5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a cyclopropyl group, a dimethylaminoethyl side chain, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a (3+2) cycloaddition reaction between an azide and an alkyne.
Attachment of the Dimethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions where the dimethylaminoethyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The dimethylaminoethyl side chain can further modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group and an amine functional group.
1,2,3-Triazole: A simple triazole ring without additional substituents.
Dimethylaminoethyl Chloride: Contains a dimethylaminoethyl group attached to a chloride.
Uniqueness
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, triazole ring, and dimethylaminoethyl side chain allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Biological Activity
5-Cyclopropyl-1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2172003-46-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific enzymatic pathways. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁N₅ |
Molecular Weight | 223.32 g/mol |
Structure | Structure |
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer progression. The triazole ring is known for its ability to interact with various biological targets due to its nitrogen atoms, which can form hydrogen bonds with enzyme active sites .
2. Anticancer Activity
The compound is part of a broader class of 1H-1,2,3-triazole derivatives which have shown promising anticancer properties. For instance, related compounds have demonstrated selective cytotoxicity against various cancer cell lines, including leukemic cells. These compounds induce apoptosis through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct intercalation into DNA .
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of triazole derivatives on different cancer cell lines. The following table summarizes findings from selected studies:
Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Jurkat T-cells | <10 | Induces apoptosis via mitochondrial damage | |
Various cancer lines | Varies | Enzyme inhibition and DNA damage |
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where this compound was included in the testing panel. This compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. The ADME (Absorption, Distribution, Metabolism, Excretion) properties of triazole derivatives have been analyzed using computational models. These studies suggest favorable profiles for drug design, indicating good bioavailability and stability under physiological conditions .
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-cyclopropyl-1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)5-6-14-9(7-3-4-7)8(10(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
KEDIIBYPICECSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=C(N=N1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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